![molecular formula C21H21ClN4O5 B1233418 (E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine CAS No. 149859-10-9](/img/structure/B1233418.png)
(E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine: is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a pyrido ring fused to a benzoxazepine ring, with a chloro substituent and a piperazinyl group. The compound is often studied for its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine typically involves multiple steps, including the formation of the benzoxazepine core and the introduction of the chloro and piperazinyl substituents. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzoxazepine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chloro substituent via halogenation reactions.
Piperazinyl Group Addition: Attachment of the piperazinyl group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: Research has explored its interactions with biological systems, including its potential as a ligand for various receptors.
Medicine: The compound is investigated for its pharmacological properties, including potential therapeutic applications in treating neurological disorders and other medical conditions.
Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine involves its interaction with specific molecular targets within biological systems. The compound may act as an agonist or antagonist at various receptors, modulating signaling pathways and exerting its effects through these interactions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzodiazepines: Share a similar core structure but differ in their specific substituents and pharmacological profiles.
Tricyclic Antidepressants: Have a similar tricyclic structure but with different functional groups and therapeutic uses.
Piperazine Derivatives: Compounds with a piperazine ring that exhibit diverse pharmacological activities.
Uniqueness: The uniqueness of (E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
149859-10-9 |
---|---|
Molecular Formula |
C21H21ClN4O5 |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine |
InChI |
InChI=1S/C17H17ClN4O.C4H4O4/c1-21-7-9-22(10-8-21)16-13-3-2-6-19-17(13)23-15-5-4-12(18)11-14(15)20-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
SIEDMRDHKJJFRF-WLHGVMLRSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)OC4=C2C=CC=N4.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)OC4=C2C=CC=N4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)OC4=C2C=CC=N4.C(=CC(=O)O)C(=O)O |
Synonyms |
JL 13 compound JL-13 compound |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.